molecular formula C11H16ClF2NO B2510383 1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine;hydrochloride CAS No. 2378506-49-9

1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine;hydrochloride

Cat. No.: B2510383
CAS No.: 2378506-49-9
M. Wt: 251.7
InChI Key: NUIRBJDCPGJOST-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorophenyl group, a methoxy group, and a methylated amine, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine;hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluoroaniline and 3-methoxypropan-2-amine.

    Reaction Conditions: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. This is followed by methylation of the amine group using methyl iodide in the presence of a base such as potassium carbonate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, elevated temperatures, and the use of catalysts to enhance reaction rates.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-methoxy-N-methylpropan-2-amine;hydrochloride can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-methoxy-N-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO.ClH/c1-14-10(7-15-2)5-8-3-4-9(12)6-11(8)13;/h3-4,6,10,14H,5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIRBJDCPGJOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=C(C=C(C=C1)F)F)COC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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